1,3-diacetyl-9-methyl-2-thioxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one
Overview
Description
1,3-diacetyl-9-methyl-2-thioxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diacetyl-9-methyl-2-thioxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with acetic anhydride to form an intermediate, which then undergoes further cyclization and acetylation to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-diacetyl-9-methyl-2-thioxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxadiazocin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups onto the benzoxadiazocin ring .
Scientific Research Applications
1,3-diacetyl-9-methyl-2-thioxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,3-diacetyl-9-methyl-2-thioxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-diacetyl-2-thioxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one: Similar structure but lacks the 9-methyl group.
1,3-diacetyl-9-methyl-2-oxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one: Similar structure but contains an oxo group instead of a thioxo group.
Uniqueness
1,3-diacetyl-9-methyl-2-thioxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one is unique due to the presence of both acetyl and thioxo groups, which contribute to its distinct chemical and biological properties. The 9-methyl group also adds to its uniqueness by potentially influencing its reactivity and interactions with molecular targets .
Properties
IUPAC Name |
1,3-diacetyl-9-methyl-2-sulfanylidene-4H-6,1,3-benzoxadiazocin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-8-4-5-12-11(6-8)16(10(3)18)14(21)15(9(2)17)7-13(19)20-12/h4-6H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMJZJKOHBXGSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)CN(C(=S)N2C(=O)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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